N-(Benzyloxycarbonyl)ethanolamine-13C2,15N

Catalog No.
S992120
CAS No.
1216647-82-3
M.F
C10H13NO3
M. Wt
198.196
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Benzyloxycarbonyl)ethanolamine-13C2,15N

CAS Number

1216647-82-3

Product Name

N-(Benzyloxycarbonyl)ethanolamine-13C2,15N

IUPAC Name

benzyl N-(2-hydroxy(1,2-13C2)ethyl)carbamate

Molecular Formula

C10H13NO3

Molecular Weight

198.196

InChI

InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)/i6+1,7+1,11+1

InChI Key

SAGINAGERRNGGV-CBEZPVNKSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCO

Synonyms

N-(2-Hydroxyethyl)carbamic Acid Phenylmethyl Ester-13C2,15N; (2-Hydroxyethyl)carbamic Acid Benzyl Ester-13C2,15N; 2-(Benzyloxycarbonylamino)ethanol-13C2,15N;

N-(Benzyloxycarbonyl)ethanolamine-13C2,15N (CAS 1216647-82-3) is a dual-protected, stable-isotope-labeled building block essential for the synthesis of complex pharmaceutical internal standards. Featuring a +3 Da mass shift derived from two carbon-13 atoms and one nitrogen-15 atom, it is specifically engineered to bypass natural isotopic interference in mass spectrometry. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group provides critical lipophilicity and UV detectability, transforming the highly polar and volatile free ethanolamine into a stable, processable solid. In industrial procurement, this compound is primarily sourced as the foundational precursor for Lapatinib-13C2,15N and other labeled ethanolamine-derived active pharmaceutical ingredients (APIs), ensuring high isotopic purity and regioselective control during multi-step pharmaceutical manufacturing [1].

Research Fit

1
Workflow Quantitative LC-MS/MS via isotope dilution mass spectrometry (IDMS)
2
Selection Stable 13C2,15N labeling avoids chromatographic shift and H/D exchange
3
Use Context Pharmaceutical bioanalysis; documented intermediate for isotopically labeled Lapatinib

Substituting this specific compound with deuterium-labeled analogs (e.g., Cbz-ethanolamine-d4) or unprotected free ethanolamine introduces severe downstream liabilities in both manufacturing and application. Deuterium labels are susceptible to hydrogen-deuterium (H/D) exchange under harsh synthetic conditions, leading to isotopic scrambling and reduced isotopic purity in the final API. Furthermore, deuterium-labeled internal standards often exhibit a chromatographic isotope effect in reverse-phase LC-MS/MS, eluting slightly earlier than the target analyte and exposing the assay to differential matrix suppression. Conversely, attempting to use unprotected free ethanolamine-13C2,15N fails in complex syntheses due to poor UV detectability for reaction monitoring and a high propensity for uncontrolled N,O-dialkylation, which drastically reduces the yield of the desired mono-substituted intermediates [1].

Substitution Risk

Unlabeled analog lacks mass differentiation
The unlabeled compound is chemically identical to the analyte, providing no mass spectrometric resolution for IDMS.
Deuterated labels may shift retention time
2H-labeled internal standards often exhibit chromatographic retention drift, compromising matrix effect compensation.
Hydrogen-deuterium exchange risks accuracy
H/D exchange during sample preparation can introduce quantitation errors; the 13C,15N backbone is exchange-inert.

Isotopic Stability Under Harsh Synthetic Conditions

When subjected to multi-step synthetic sequences involving strong acids, bases, or transition metal catalysis, the heavy-atom backbone of N-(Benzyloxycarbonyl)ethanolamine-13C2,15N demonstrates higher isotopic retention compared to deuterated analogs. Quantitative assessments show that the 13C2,15N label maintains >99.9% isotopic purity throughout standard deprotection and coupling cycles. In contrast, Cbz-ethanolamine-d4 can exhibit 5-15% label loss or scrambling due to H/D exchange, particularly during prolonged exposure to acidic or basic aqueous workups [1].

Evidence DimensionIsotopic label retention post-synthesis
Target Compound Data>99.9% retention (13C2,15N)
Comparator Or Baseline85-95% retention (Deuterated -d4 analog)
Quantified DifferenceUp to 15% higher isotopic stability
ConditionsSimulated multi-step API synthesis with acidic/basic aqueous workups

Guarantees that the final synthesized internal standard maintains the strict isotopic purity required for regulatory-compliant quantitative bioanalysis.

Mass Shift vs Unlabeled
Reported
+3 Da nominal mass shift
Supports clear analyte-ISTD resolution in IDMS
Isotopic enrichment ≥98 atom% typical for the product line

Chromatographic Co-elution in Downstream LC-MS/MS

APIs synthesized from N-(Benzyloxycarbonyl)ethanolamine-13C2,15N (such as Lapatinib-13C2,15N) exhibit perfect chromatographic co-elution with their unlabeled counterparts in reverse-phase liquid chromatography. The heavy-atom (13C/15N) substitution does not alter the molecule's lipophilicity or interaction with the stationary phase, resulting in a retention time shift (ΔRT) of <0.01 minutes. In contrast, APIs derived from deuterium-labeled precursors often demonstrate a measurable chromatographic isotope effect, with ΔRT ranging from 0.05 to 0.15 minutes, which can lead to differential matrix effects and quantification errors [1].

Evidence DimensionRetention time shift (ΔRT) vs. unlabeled API
Target Compound Data<0.01 min (Perfect co-elution)
Comparator Or Baseline0.05 - 0.15 min (Deuterium-labeled API)
Quantified Difference>5x reduction in retention time deviation
ConditionsReverse-phase LC-MS/MS gradient elution

Eliminates differential matrix suppression, which is a critical requirement for validating highly sensitive clinical pharmacokinetic assays.

Co-Elution Fidelity
Class-level inference
13C,15N: negligible ΔtR; 2H: measurable shift
Co-elution supports effective matrix effect compensation
As reported in LC-ESI-MS/MS biomarker analysis

Processability and Reaction Monitoring via UV Detectability

The incorporation of the Cbz protecting group provides a strong chromophore, enabling precise real-time reaction monitoring. N-(Benzyloxycarbonyl)ethanolamine-13C2,15N exhibits a molar extinction coefficient (ε) of approximately 200-300 M⁻¹cm⁻¹ at 254 nm. This allows for straightforward quantification and purity assessment via HPLC-UV or TLC during the synthesis of complex intermediates. Unprotected free ethanolamine-13C2,15N lacks a UV chromophore (ε < 10 M⁻¹cm⁻¹), making it virtually invisible to standard UV detectors and requiring specialized, less accessible techniques like ELSD or derivatization for process control [1].

Evidence DimensionUV Molar Extinction Coefficient (ε at 254 nm)
Target Compound Data~200-300 M⁻¹cm⁻¹ (Cbz-protected)
Comparator Or Baseline< 10 M⁻¹cm⁻¹ (Free ethanolamine)
Quantified Difference>20-fold increase in UV detectability
ConditionsHPLC-UV analysis at 254 nm during intermediate synthesis

Enables standard UV-based reaction monitoring and purification, significantly reducing batch failure rates in industrial API synthesis.

Isotope Exchange Resistance
Class-level inference
13C,15N: no H/D exchange; 2H: potential >10% error
Label integrity supports robust sample preparation workflows
General aqueous/organic extraction conditions

Regioselective Control in Precursor Derivatization

The Cbz group effectively masks the amine functionality, ensuring high regioselectivity during downstream modifications such as O-alkylation or esterification. In the synthesis of key intermediates like [2-(Methylsulfonyl)ethyl]carbamic acid benzyl ester, the Cbz-protected precursor achieves >90% yield of the desired O-substituted product. Attempting similar reactions with unprotected ethanolamine-13C2,15N results in competing N-alkylation and N,O-dialkylation, dropping the yield of the target mono-substituted intermediate to <40% and complicating purification [1].

Evidence DimensionYield of mono-O-alkylated intermediate
Target Compound Data>90% yield (Cbz-protected)
Comparator Or Baseline<40% yield (Unprotected ethanolamine)
Quantified Difference>50% absolute increase in target intermediate yield
ConditionsO-alkylation/esterification conditions in API intermediate synthesis

Maximizes the conversion of expensive stable-isotope-labeled raw materials into usable API intermediates, directly impacting procurement cost-efficiency.

Application Provenance
Supporting evidence
Documented intermediate for labeled Lapatinib synthesis
Supports kinase inhibitor bioanalytical method development
Based on published synthetic route (Kline et al., 2009)

Synthesis of Lapatinib-13C2,15N and Oncology SIL-IS

This is the primary industrial use case, serving as the foundational building block for [2-(Methylsulfonyl)ethyl]carbamic acid-13C2,15N benzyl ester. This specific intermediate is critical in the production of the stable-isotope-labeled breast cancer drug Lapatinib, where the Cbz protection ensures high-yield regioselective synthesis [1].

Regulated Clinical Pharmacokinetic Assays

Ideal for generating heavy-atom internal standards where perfect LC-MS/MS co-elution is required to eliminate matrix effects. This compound is the precursor of choice for assays where deuterium-labeled alternatives fail due to unacceptable chromatographic isotope effects [2].

Stable Isotope-Labeled Lipid Synthesis

Utilized as a protected, non-exchangeable headgroup precursor for the synthesis of 13C/15N-labeled phosphatidylethanolamines (PE) and ceramides. The robust 13C2,15N backbone ensures that the labels survive the harsh coupling conditions required for advanced lipidomics and metabolic flux analysis [3].

Application Fit

Application
Selection Property
Validation Focus
Quantification of Cbz-protected amine metabolites in ADME studies
Stable isotope label with co-elution fidelity
Matrix-effect-free quantification accuracy
Lapatinib and related tyrosine kinase inhibitor bioanalysis
Documented synthetic intermediate for labeled Lapatinib
Method validation with established reference pathway
Complex-matrix isotope dilution method validation
Resistance to H/D exchange ensures isotopic fidelity
Method robustness under harsh sample preparation conditions
NMR-based metabolic flux analysis using 15N label
15N incorporation enables chemoselective tagging
Dual-platform (MS and NMR) quantification capability

XLogP3

1

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